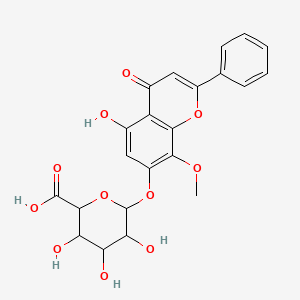

Wogonoside

説明

Wogonoside is a natural product found in Scutellaria orientalis, Tetracera asiatica, and other organisms with data available.

科学的研究の応用

Anticancer Effects in Hematologic Malignancies

Wogonoside, a flavonoid from Scutellaria baicalensis Georgi, demonstrates potential in treating hematologic malignancies. In acute myeloid leukemia (AML) cells, it induces cell cycle arrest and promotes differentiation. This is achieved through increased transcription of phospholipid scramblase 1 (PLSCR1) and altered expression of cell cycle- and differentiation-related genes, implicating its role as a therapeutic candidate for AML (Chen et al., 2013).

Liver Injury Protection

This compound exhibits protective effects against lipopolysaccharide/D-galactosamine-induced liver injury in mice, suggesting anti-inflammatory and antioxidant properties. It lowers serum alanine transaminase, aspartate aminotransferase, and inflammatory cytokines, while activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation (Gao et al., 2016).

Inhibition of Angiogenesis in Breast Cancer

This compound can suppress angiogenesis in breast cancer. It decreases VEGF secretion in MCF-7 cells and inhibits angiogenesis induced by conditioned media from these cells. Additionally, it reduces tumor weight and growth in xenograft models, and mechanistic studies show the suppression of the Wnt/β‐catenin pathway (Huang et al., 2016).

Anti-inflammatory Activities

In lipopolysaccharides-induced RAW264.7 cells, this compound demonstrates anti-inflammatory activities by decreasing the production of NO, PGE2, TNF-α, and IL-6. It significantly inhibits the gene expression of iNOS, COX2, TNF-α, and IL-6, indicating its potential as a functional food component for inflammation prevention and treatment (Yang et al., 2013).

Autophagy-related Apoptosis in Glioblastoma

In human glioblastoma cells, this compound induces autophagy-related apoptosis. It exhibits cytotoxic effects and induces mitochondrial apoptosis, along with an increase in autophagic hallmarks. The blockade of autophagy diminishes its anticancer effect, implicating pathways like p38 MAPK and PI3K/AKT/mTOR in this process (Zhang et al., 2014).

Growth Suppression in T Acute Lymphoblastic Leukemia

This compound shows significant inhibitory effects on the viability of T acute lymphoblastic leukemia (T-ALL) cells. It induces cell cycle arrest and apoptosis, with the inactivation of STAT3 signaling playing a crucial role. This suggests its therapeutic benefits in T-ALL (Xiao et al., 2017).

ER Stress-Hippo Signaling in Endometrial Cancer

In endometrial cancer, this compound significantly decreases cell proliferation and metastasis. It aggravates ER stress and upregulates the phosphorylation of Mammalian Ste20-like kinase 1, activating the Hippo signaling pathway. This positions this compound as a potential inducer of ER stress and a therapy candidate for endometrial cancer (Chen et al., 2019).

Inflammation Alleviation in Spinal Cord Injury

This compound alleviates inflammation in spinal cord injury by suppressing NF-κB and NLRP3 inflammasome activation. It improves locomotor function, reduces spinal cord water content, and lowers levels of inflammatory cytokines in rats with spinal cord injury (Zhu et al., 2017).

特性

IUPAC Name |

3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOHXHDWGCMVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

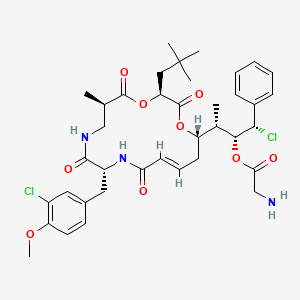

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3,4,5,6-pentahydroxycyclohexyl) 6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate](/img/structure/B1253352.png)

![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)

![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)